3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride
CAS No.: 1333729-77-3
Cat. No.: VC3378268
Molecular Formula: C6H14ClNS
Molecular Weight: 167.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1333729-77-3 |
|---|---|
| Molecular Formula | C6H14ClNS |
| Molecular Weight | 167.7 g/mol |
| IUPAC Name | 3-(methylsulfanylmethyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C6H13NS.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H |
| Standard InChI Key | YAJRPFWNCKTVCL-UHFFFAOYSA-N |
| SMILES | CSCC1CCNC1.Cl |
| Canonical SMILES | CSCC1CCNC1.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride is a hydrochloride salt of the corresponding free base. The compound features a pyrrolidine ring with a methylsulfanyl group attached at the 3-position via a methylene bridge. Understanding its structural characteristics provides insight into its chemical behavior and potential applications.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1333729-77-3 |
| Molecular Formula | C₆H₁₄ClNS |
| Molecular Weight | 167.7 g/mol |
| IUPAC Name | 3-(methylsulfanylmethyl)pyrrolidine;hydrochloride |
| EC Number | 978-866-2 |
| PubChem Compound ID | 53621886 |
This hydrochloride salt is derived from its parent compound 3-(Methylsulfanylmethyl)pyrrolidine (PubChem CID: 23184259), with the addition of HCl to form a more stable and often more soluble derivative .
Structural Representation
The molecular structure can be represented through various notation systems that provide different levels of structural information for computational and reference purposes.
| Notation Type | Representation |
|---|---|
| Standard InChI | InChI=1S/C6H13NS.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H |
| Standard InChIKey | YAJRPFWNCKTVCL-UHFFFAOYSA-N |
| SMILES | CSCC1CCNC1.Cl |
| Canonical SMILES | CSCC1CCNC1.Cl |
The structural representation illustrates that the compound consists of a five-membered pyrrolidine ring with a methylsulfanylmethyl side chain at position 3, and exists as a hydrochloride salt.
Physical Properties
Understanding the physical properties of 3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride is essential for proper handling, storage, and application in research and development settings.
Appearance and Basic Properties
The compound typically appears as a solid at room temperature, though specific information about its color and crystalline form is limited in the available literature. As a hydrochloride salt, it generally exhibits improved stability compared to the free base form.
| Hazard Statement | Description | Classification |
|---|---|---|
| H302 | Harmful if swallowed | Warning Acute toxicity, oral |
| H315 | Causes skin irritation | Warning Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
These hazard statements indicate that the compound requires careful handling to prevent adverse health effects .
Precautionary Measures
Several precautionary statements (P-codes) are associated with this compound, including P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501. These codes recommend specific preventive measures and response actions in case of exposure .
Protective Equipment Requirements
When handling 3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride, appropriate personal protective equipment should be used, including:
-
Gloves
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Safety glasses
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Protective mask to prevent inhalation
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Proper laboratory attire
These measures help minimize exposure risk and ensure safe handling of the compound.
Chemical Reactivity and Stability
Although specific stability data is limited in the search results, certain inferences can be made based on the compound's structure and general chemical principles.
Functional Group Reactivity
The compound contains several reactive sites:
-
The pyrrolidine nitrogen, which is a secondary amine in the ring structure
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The sulfur atom in the methylsulfanyl group
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The methylene bridges connecting these functional groups
These sites can potentially participate in various chemical transformations, making the compound valuable in synthetic chemistry applications .
Applications and Research Significance
The structural features of 3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride suggest several potential applications in research and development contexts.
Synthetic Chemistry Applications
The compound's structure makes it potentially valuable as:
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A building block in the synthesis of more complex molecules
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An intermediate in the preparation of bioactive compounds
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A precursor for specialized ligands in coordination chemistry
Related pyrrolidine derivatives have been used in the production of agricultural chemicals and pharmaceutical active substances, suggesting similar potential applications for this compound .
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